RebaudiosideD

Sensory Science Sweetener Formulation Taste Modulation

For formulators facing the bitter aftertaste limitations of Reb A, Rebaudioside D provides a sucrose-like sweetness profile essential for premium, clean-label products. This steviol glycoside is differentiated by sensory and functional evidence critical for procurement decisions: • Sensory Superiority: Eliminates licorice and bitter off-notes, achieving higher overall liking scores versus Reb A in dairy applications. • Metabolic Health Value: In vivo data shows Reb D significantly reduces hepatic lipid accumulation, a benefit not observed with Reb A. • Formulation Note: Native Reb D has low aqueous solubility; for clear beverages, consider bioconverted forms with enhanced solubility and pH stability.

Molecular Formula C50H80O28
Molecular Weight 1129.2 g/mol
Cat. No. B11924963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRebaudiosideD
Molecular FormulaC50H80O28
Molecular Weight1129.2 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O
InChIInChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-39(34(64)29(59)22(15-54)72-44)75-42-36(66)32(62)27(57)20(13-52)70-42)25(49)6-10-50(18,17-49)78-45-40(76-43-37(67)33(63)28(58)21(14-53)71-43)38(30(60)23(16-55)73-45)74-41-35(65)31(61)26(56)19(12-51)69-41/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24?,25+,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38+,39-,40-,41+,42+,43+,44+,45+,47-,48?,49?,50+/m1/s1
InChIKeyRPYRMTHVSUWHSV-FXDZHNGDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rebaudioside D for Clean-Label Sweeteners


Rebaudioside D (Reb D) is a steviol glycoside found naturally in the leaves of Stevia rebaudiana Bertoni, acting as a high-intensity, non-caloric sweetener [1]. It is one of several rebaudiosides (including Reb A and Reb M) that share a steviol aglycone core but differ in the number and position of attached glucose units, which dictates their unique organoleptic and physicochemical properties [2]. Unlike the more abundant and widely used Reb A, which is associated with a significant bitter and licorice off-taste, Reb D offers a taste profile that more closely mimics sucrose, making it a highly desirable alternative for sugar reduction in a variety of food and beverage applications [REFS-1, REFS-3].

Workflow
Sensory profiling and sweetener comparison studies
Selection
Clean-label sugar reduction research
Use Context
Food and beverage formulation research

Rebaudioside D: Substitution Limitations


Treating all steviol glycosides as interchangeable fails to account for the stark differences in their sensory perception and physicochemical behavior. While high-purity Reb A is the industry standard, its pronounced bitter aftertaste necessitates the use of masking agents or blending, increasing formulation complexity and cost [1]. In contrast, Reb D and Reb M are known for their significantly reduced bitterness, but they also exhibit critical differences from each other, such as in solubility and stability. For example, Reb D itself has intrinsically low water solubility, which can be a major formulation hurdle for clear beverages [2]. Furthermore, its stability in acidic, aqueous environments is a known challenge that has been the subject of recent patents, highlighting that a direct substitution of Reb D for Reb A or Reb M is not feasible without a specific understanding of the application's pH, thermal, and solubility requirements [3]. This guide provides the quantitative evidence necessary to navigate these nuanced but decisive differences for procurement and formulation scientists.

Rebaudioside D Profile
Taste
Reported lower bitterness, closer to sucrose
Solubility
Intrinsically low water solubility
Stability
May degrade in acidic beverages
Substitution Risk
Taste mismatch
Reb A brings bitterness requiring maskers; may not replicate clean taste
Solubility mismatch
Reb A solubility profile may differ; direct substitution can alter clarity
Stability mismatch
Acidic degradation risk must be validated; Reb A may not have same limitations

Rebaudioside D: Performance Differentiation


Superior Bitterness Profile vs. Reb A

In a consumer panel study with 126 participants evaluating 0.1% (w/v) solutions, the bitterness intensity of Reb D was not significantly different from a 14% (w/v) sucrose solution. In contrast, Reb A at the same concentration demonstrated significantly higher perceived bitterness [1]. This directly addresses the primary formulation challenge associated with Reb A, the most common steviol glycoside.

Bitterness vs Reb A
Head-to-head
Reb D: not significantly different from 14% sucrosevsReb A: significantly higher bitterness (P<0.05)
Supports sugar-like taste formulation
0.1% solution, 126 panelists
Sensory Science Sweetener Formulation Taste Modulation

Consumer Acceptability in Food vs. Reb A

In a consumer acceptance study of ice cream sweetened with individual steviol glycosides (0.09% w/v), products formulated with Reb D received significantly higher overall liking scores compared to those sweetened with Reb A [1]. This demonstrates that the sensory benefits observed in aqueous solutions translate into tangible improvements in consumer preference within a complex food matrix.

Liking in Ice Cream
Head-to-head
Reb D ice cream: higher overall liking scoresvsReb A ice cream (P<0.05, n=92)
Reported consumer preference in complex matrix
0.09% w/v in ice cream
Consumer Science Product Development Dairy Applications

Hepatic Steatosis Reduction vs. Reb A

In a mouse model of diet-induced obesity (12 weeks, high-fat/high-sucrose diet), oral administration of Reb D (0.1% in drinking water) resulted in a significant reduction in hepatic lipid accumulation (steatosis) compared to the control group. In contrast, administration of Reb A at the same dose did not produce this hepatoprotective effect [1]. This suggests a unique biological activity for Reb D beyond its role as a sweetener.

Hepatic Steatosis
Head-to-head
~40% reduction in steatosis area (Reb D) vs no effect (Reb A)
Reported hepatic lipid endpoint context
Mouse model, 0.1% in water, 12 weeks
Metabolic Health Nutraceuticals In Vivo Pharmacology

Water Solubility Enhancement by Bioconversion

Native Rebaudioside D has intrinsically low water solubility, limiting its use in liquid applications. However, a bioconverted derivative, a Rebaudioside D-like compound (RDLC), produced via enzymatic glucosylation, exhibits a 40-fold increase in water solubility compared to unmodified Reb D [1]. This modified form also demonstrates enhanced stability, remaining stable for 30 days at 25°C and across a wide pH range (2-10).

Solubility Enhancement
Head-to-head
40-fold increase for bioconverted RDLC vs native Reb D
Formulation-context: bioconverted form may improve solubility
25°C; stable 30 days, pH 2-10
Bioprocessing Formulation Science Solubility Enhancement

Acidic Beverage Degradation

A patent filing by Suntory Holdings Ltd. explicitly identifies that Rebaudioside D degrades in aqueous beverages, particularly at low pH [1]. The inventors claim that this degradation can lead to the formation of impurities and a reduction in the amount of Reb D present. The patent proposes solutions involving specific combinations with Reb M to mitigate this instability.

Acidic Degradation
Class-level
Patent identifies degradation at low pH; blends with Reb M proposed
Data to verify: acidic stability requires review
Suntory patent; not numerically quantified
Beverage Stability Formulation Challenges Shelf-Life

Metabolic Safety Equivalence to Reb A

In vitro metabolism studies using pooled human fecal homogenates demonstrate that Reb D is metabolized to steviol in the same manner and at a similar rate as the well-established Reb A [1]. Metabolism was complete within 24 hours for both compounds, with no clear differences in rate or extent of hydrolysis.

In Vitro Metabolism
Head-to-head
Similar rate and extent of metabolism to steviol vs Reb A; complete within 24 h
Supports metabolic pathway equivalence
Human fecal homogenate incubation
Toxicology Metabolism Regulatory Science

Rebaudioside D: Application Scenarios


Superior-Tasting Dairy Products

In ice cream and other dairy applications, Reb D offers a direct replacement for Reb A with a proven increase in consumer acceptance. The quantitative evidence shows Reb D-sweetened ice cream scores significantly higher in overall liking than Reb A-sweetened versions, due to the elimination of bitter off-notes [1]. This makes Reb D the preferred steviol glycoside for premium, clean-label dairy where taste parity with full-sugar versions is paramount.

Metabolic Health Functional Foods

For products positioned with metabolic health benefits, Reb D offers a unique value proposition beyond sweetness. In vivo data demonstrate that Reb D, but not Reb A, significantly reduces hepatic lipid accumulation (steatosis) in a diet-induced obesity model [2]. This provides a scientific basis for incorporating Reb D into functional foods, dietary supplements, or medical foods aimed at supporting liver health and managing metabolic syndrome.

Shelf-Stable Clear Beverages

The low native water solubility and instability of pure Reb D at low pH are significant hurdles for beverage applications [3]. However, this evidence guides the solution: procurement should focus on either enzymatically bioconverted Reb D-like compounds (RDLC) which exhibit a 40-fold increase in solubility and enhanced pH stability [4], or on patented blends of Reb D with Reb M that are designed to mitigate degradation in acidic matrices [3]. These are the necessary forms for achieving a clear, stable, and clean-tasting sugar-reduced beverage.

Reduced-Sugar Confections & Baked Goods

The exceptional thermal and pH stability of the bioconverted Reb D-like compound (RDLC) – stable at 120°C and across pH 2-10 – makes it a superior candidate for high-process applications [4]. In confectionery and baking, where high heat and varying pH are common, native Reb D's stability would be a concern. The evidence points formulators toward the stabilized RDLC form for reliable sweetness delivery and minimal degradation during processing and throughout shelf life.

Application
Selection Property
Validation Focus
Dairy formulation studies
Sensory profile and bitterness reduction
Consumer acceptability endpoints
Metabolic model studies
Hepatic lipid modulation
In vivo steatosis endpoint review
Clear beverage formulation
Solubility and acidic stability
Bioconverted or blended form stability
High-process food formulation
Thermal and pH stability
RDLC form stability under process conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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